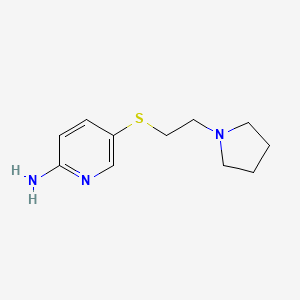
5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine is a compound that features a pyrrolidine ring, a pyridine ring, and a sulfanyl group
Preparation Methods
The synthesis of 5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine typically involves the construction of the pyrrolidine and pyridine rings followed by the introduction of the sulfanyl group. One common synthetic route includes the reaction of 2-chloropyridine with pyrrolidine in the presence of a base to form the pyrrolidinyl-pyridine intermediate. This intermediate is then reacted with an ethylsulfanyl reagent under suitable conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the pyridine ring or other reducible groups present.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-donating sulfanyl group. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow it to fit into binding sites on proteins, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in its binding affinity and specificity. Detailed studies, including molecular docking and biochemical assays, are used to elucidate these interactions and pathways.
Comparison with Similar Compounds
5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities but differ in their additional functional groups.
Pyridine derivatives: Compounds with a pyridine ring and various substituents can be compared in terms of their chemical reactivity and biological activities.
Sulfanyl-containing compounds: These compounds feature the sulfanyl group and can be compared based on their oxidation states and reactivity.
The uniqueness of this compound lies in its combination of these three functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C11H17N3S |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
5-(2-pyrrolidin-1-ylethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3S/c12-11-4-3-10(9-13-11)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2,(H2,12,13) |
InChI Key |
OTIUXPVROADTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCSC2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)
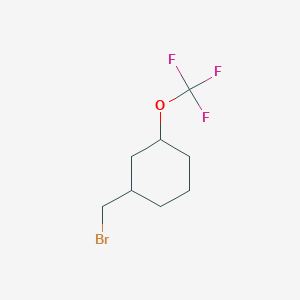
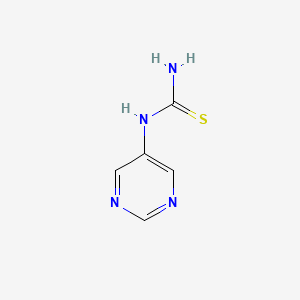
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)
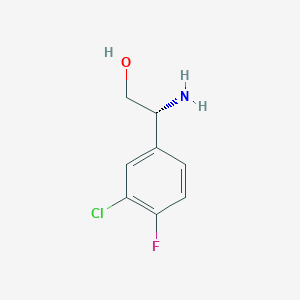
![3-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B12276013.png)
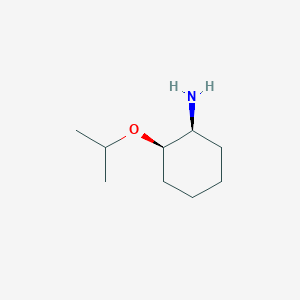
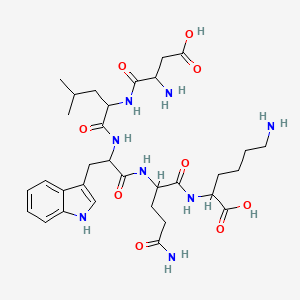
![N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B12276020.png)
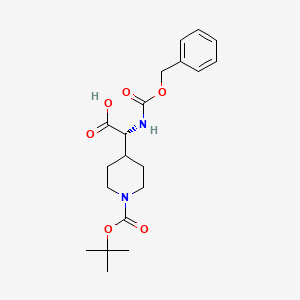
![3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid](/img/structure/B12276022.png)
![1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12276026.png)
